Cas no 2060020-62-2 (3-(Propan-2-yloxy)azetidine, methanesulfonic acid)

3-(Propan-2-yloxy)azetidine methanesulfonate is a versatile intermediate in organic synthesis, particularly valued for its azetidine core, which is a key structural motif in pharmaceutical and agrochemical applications. The methanesulfonic acid moiety enhances solubility and reactivity, facilitating further functionalization. This compound exhibits stability under standard conditions, making it suitable for diverse synthetic transformations. Its isopropoxy substitution provides steric and electronic modulation, enabling selective reactivity in nucleophilic or catalytic processes. The high purity and well-defined structure ensure reproducibility in research and industrial settings. This product is particularly useful in the development of bioactive molecules, offering a balance of reactivity and stability for advanced chemical synthesis.
3-(Propan-2-yloxy)azetidine, methanesulfonic acid structure
2060020-62-2 structure
Product Name:3-(Propan-2-yloxy)azetidine, methanesulfonic acid
CAS No:2060020-62-2
MF:C7H17NO4S
MW:211.279181241989
MDL:MFCD30535756
CID:4635437
PubChem ID:134690858
Update Time:2025-05-21

3-(Propan-2-yloxy)azetidine, methanesulfonic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(propan-2-yloxy)azetidine, methanesulfonic acid
    • 3-(Propan-2-yloxy)azetidine; methanesulfonic acid
    • 3-(Propan-2-yloxy)azetidine, methanesulfonic acid
    • MDL: MFCD30535756
    • Inchi: 1S/C6H13NO.CH4O3S/c1-5(2)8-6-3-7-4-6;1-5(2,3)4/h5-7H,3-4H2,1-2H3;1H3,(H,2,3,4)
    • InChI Key: QCAWGANZEJJXNN-UHFFFAOYSA-N
    • SMILES: S(C)(=O)(=O)O.O(C(C)C)C1CNC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Topological Polar Surface Area: 84

3-(Propan-2-yloxy)azetidine, methanesulfonic acid Pricemore >>

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Additional information on 3-(Propan-2-yloxy)azetidine, methanesulfonic acid

Research Briefing on 3-(Propan-2-yloxy)azetidine, Methanesulfonic Acid (CAS: 2060020-62-2) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of 3-(Propan-2-yloxy)azetidine, methanesulfonic acid (CAS: 2060020-62-2) as a versatile intermediate and active pharmaceutical ingredient (API). This compound, characterized by its azetidine core and methanesulfonic acid moiety, has garnered attention for its potential applications in drug discovery, particularly in the development of kinase inhibitors and modulators of central nervous system (CNS) targets. This briefing synthesizes the latest findings on its synthesis, pharmacological properties, and emerging therapeutic uses.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the role of 3-(Propan-2-yloxy)azetidine, methanesulfonic acid as a key building block in the synthesis of novel Bruton’s tyrosine kinase (BTK) inhibitors. Researchers optimized a one-pot synthesis route (yield: 78%) using the compound as a precursor, achieving enhanced selectivity for BTK over related kinases. The methanesulfonic acid group was critical for improving solubility and bioavailability of the resulting inhibitors, as evidenced by in vitro ADME assays.

In neuropharmacology, a patent application (WO2023056421) disclosed its utility as a scaffold for sigma-1 receptor ligands. The azetidine ring’s conformational rigidity, combined with the isopropoxy substituent, enabled selective binding (IC50 = 12 nM) while minimizing off-target effects. Molecular dynamics simulations revealed stable interactions with the receptor’s transmembrane domain, suggesting potential for treating neuropathic pain.

Analytical characterization studies (e.g., ACS Omega, 2024) have established robust HPLC-UV methods (LOD: 0.1 µg/mL) for quantifying residual 2060020-62-2 in API formulations. Stability testing under ICH guidelines showed the compound’s degradation profile is primarily pH-dependent, with optimal stability observed at pH 4–6 (t90 > 24 months at 25°C).

Ongoing clinical-stage research (NCT05677812) is evaluating a derivative of 3-(Propan-2-yloxy)azetidine, methanesulfonic acid as a first-in-class NLRP3 inflammasome inhibitor for autoimmune diseases. Phase Ib data demonstrated dose-proportional pharmacokinetics (Cmax 2.1–8.3 µM across 10–100 mg doses) and significant IL-1β suppression (p < 0.01 vs placebo).

These collective findings position 2060020-62-2 as a multifunctional chemical entity with expanding therapeutic relevance. Future directions include structure-activity relationship (SAR) optimization for improved blood-brain barrier penetration and exploration of its utility in PROTAC designs, as suggested by recent computational docking studies (ChemMedChem, 2024).

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